molecular formula C23H25FN2O3 B593391 Mdmb-fubica CAS No. 1971007-91-6

Mdmb-fubica

Cat. No.: B593391
CAS No.: 1971007-91-6
M. Wt: 396.5 g/mol
InChI Key: RVAWIZIGOSKPBP-HXUWFJFHSA-N
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Future Directions

The future directions for research on MDMB-FUBICA and similar synthetic cannabinoids likely involve further investigation into their toxicokinetics, mechanisms of action, and potential health effects . As these substances continue to emerge and evolve, ongoing research is crucial for public health and safety .

Biochemical Analysis

Biochemical Properties

MDMB-FUBICA is presumed to interact with the CB1 receptor, a G protein-coupled receptor found primarily in the central and peripheral nervous system . The nature of these interactions is likely to involve binding to the receptor, triggering a series of biochemical reactions that lead to the observed effects of the compound.

Cellular Effects

As a synthetic cannabinoid, it is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its interaction with the CB1 receptor .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CB1 receptor This binding is thought to activate the receptor, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

Studies on similar synthetic cannabinoids suggest that these compounds may have long-term effects on cellular function

Metabolic Pathways

This compound is metabolized via hydroxylation and N-dealkylation

Preparation Methods

The synthesis of MDMB-FUBICA involves several steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MDMB-FUBICA undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Properties

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c1-23(2,3)20(22(28)29-4)25-21(27)18-14-26(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,20H,13H2,1-4H3,(H,25,27)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAWIZIGOSKPBP-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032712
Record name MDMB-FUBICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971007-91-6
Record name N-[[1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1971007-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mdmb-fubica
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDMB-FUBICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDMB-FUBICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53ZMB4NR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What makes Mdmb-Fubinaca a potent synthetic cannabinoid?

A1: While the provided excerpts do not specifically focus on Mdmb-Fubinaca's potency, they highlight the role of human carboxylesterases (hCES) in metabolizing synthetic cannabinoids, including Mdmb-Fubinaca. [] This enzymatic breakdown can significantly influence the duration of action and potency of these substances. The research indicates that synthetic cannabinoids with a terminal ester, particularly those with a smaller alcohol part and a larger acyl part, demonstrate higher affinity for hCES1 isozymes. [] This information suggests that modifications to the ester side chain of Mdmb-Fubinaca could potentially impact its interaction with hCES enzymes, influencing its overall potency and duration of action.

Q2: How does the structure of synthetic cannabinoids relate to their metabolism?

A2: The research suggests a link between the structure of synthetic cannabinoids and their metabolism by hCES enzymes. [] Specifically, compounds with a terminal ester bearing a small alcohol part and a larger acyl part show higher affinity for hCES1 isozymes. [] This structural feature can influence the rate at which these compounds are broken down in the body, ultimately impacting their duration of action and potential for drug-drug interactions. Further research is needed to fully elucidate the structure-metabolism relationship for specific synthetic cannabinoids like Mdmb-Fubinaca.

Q3: Beyond Mdmb-Fubinaca, what broader implications does this research have on understanding synthetic cannabinoids?

A3: This research contributes valuable insights into the metabolism of synthetic cannabinoids, a class of substances known for their rapid evolution and diverse chemical structures. By identifying hCES enzymes as key players in their breakdown, this research paves the way for:

  • Predicting drug-drug interactions: Understanding the metabolic pathways of synthetic cannabinoids can help anticipate potential interactions with other medications metabolized by the same enzymes. []
  • Explaining individual variations in response: Polymorphisms in hCES genes can lead to interindividual differences in enzyme activity, potentially explaining why some individuals experience more pronounced or prolonged effects from synthetic cannabinoids. []
  • Developing targeted analytical tools: Identifying specific metabolites produced by hCES-mediated breakdown can aid in developing more sensitive and accurate methods for detecting synthetic cannabinoid use. []

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